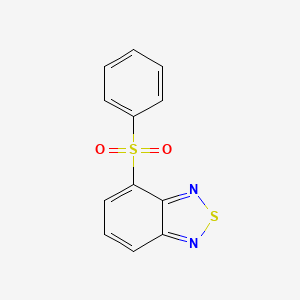![molecular formula C21H25N3O2 B5548069 1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)
1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide typically involves multi-step chemical reactions, starting from basic organic or heterocyclic compounds. These processes may include condensation, cyclization, and functional group transformation steps, often under controlled conditions to ensure the specificity and yield of the desired product (Hu Yang, 2009).
Molecular Structure Analysis
The molecular structure of related compounds is usually determined using techniques such as X-ray diffraction, which provides insights into the crystallographic arrangement and molecular geometry. These structures can exhibit specific spatial arrangements that are crucial for their chemical reactivity and biological activity (Jayarajan et al., 2019).
Chemical Reactions and Properties
Compounds of this class typically participate in reactions characteristic of pyrrolidine carboxamides, such as nucleophilic substitutions or additions. Their chemical properties may include reactivity towards electrophiles, stability under various conditions, and interactions with other molecules, which can be influenced by the functional groups present (Jones et al., 1990).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystal form are influenced by the molecular structure. These properties are critical for the compound's application in different environments and formulations (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, depend largely on the functional groups present in the molecule. These characteristics define the compound's behavior in chemical reactions and its compatibility with different substrates or reagents (Hsiao et al., 1995).
科学的研究の応用
Synthesis and Characterization
Research has delved into the synthesis and characterization of compounds with structural similarities or components related to 1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide. For instance, studies have focused on the synthesis of aromatic polyamides containing n-alkylphenylimide units, highlighting the importance of these structures in enhancing thermal stability and solubility due to thermally stable pendant imido groups and internally plasticizing n-alkyl chains (Choi & Jung, 2004). Another research area includes the modification of pyridine-3-carboxamide by radical substitution, which shows the potential for creating diversified chemical structures with varying substituents, contributing to the development of novel compounds with enhanced properties (Tada & Yokoi, 1989).
Antibacterial and Immunobiological Activity
A series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates were synthesized and evaluated for their antibacterial and immunobiological activities. This research underscores the relevance of such compounds in the development of new therapeutic agents, emphasizing the importance of structural modifications to enhance biological activity (Geyn et al., 2015).
Polymerization Initiators and Supramolecular Chemistry
Investigations have also been conducted into the use of α-iminocarboxamide complexes as initiators for the polymerization of ethylene, indicating the potential of such compounds in the field of polymer science. These initiators facilitate the homopolymerization of ethylene or the copolymerization with functionalized monomers, highlighting their utility in creating novel polymeric materials (Rojas et al., 2007).
Antiallergic Activity
Further research has led to the synthesis of antiallergic compounds with structural elements similar to 1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide. These studies reveal that specific substituents can significantly impact the antiallergic activity, providing insights into the design of more effective antiallergic agents (Nohara et al., 1985).
特性
IUPAC Name |
5-oxo-1-(4-propan-2-ylphenyl)-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15(2)17-3-5-19(6-4-17)24-14-18(13-20(24)25)21(26)23-12-9-16-7-10-22-11-8-16/h3-8,10-11,15,18H,9,12-14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKFZUCAPJODFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)
![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)




![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)